2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Catalog No.
S1914256
CAS No.
94937-86-7
M.F
C14H11ClN2
M. Wt
242.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-phenyl-1H-benzimidazole

CAS Number

94937-86-7

Product Name

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole

Molecular Formula

C14H11ClN2

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

TYOBCMJTBPLYGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl

Chemical Identification

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is an organic compound belonging to the class of benzimidazoles. Its CAS registry number is 94937-86-7 [Source: National Institutes of Health https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloromethyl-1-methyl-1h-benzimidazole].

Research Applications

The specific research applications of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole are not widely publicised in scientific literature. However, benzimidazoles as a class have numerous applications in scientific research due to their diverse chemical properties [Source: ScienceDirect ].

Here are some general areas where benzimidazoles are used in scientific research:

  • Medicinal chemistry: Benzimidazoles are a core structure in many drugs, including anthelmintics (antiparasitic drugs) and protein kinase inhibitors [Source: ScienceDirect ].
  • Material science: Benzimidazoles can be used as ligands in coordination chemistry and as components in organic materials [Source: Royal Society of Chemistry ].

2-(Chloromethyl)-1-phenyl-1H-benzimidazole is a chemical compound characterized by its unique structure, which consists of a benzimidazole ring substituted with a chloromethyl group and a phenyl group. The molecular formula for this compound is C14H11ClN2C_{14}H_{11}ClN_{2}, and its structure features a five-membered ring containing two nitrogen atoms, making it part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Typical of benzimidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to yield more complex structures.
  • Reduction Reactions: The compound may also be reduced to form different derivatives, altering its biological activity and properties .

2-(Chloromethyl)-1-phenyl-1H-benzimidazole exhibits notable biological activities, particularly in antifungal and anticancer research. Studies have shown that derivatives of this compound can inhibit fungal growth against various species, including Candida. Additionally, some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole typically involves several methods:

  • Direct Chloromethylation: The benzimidazole framework can be synthesized first, followed by the introduction of the chloromethyl group using chloromethyl methyl ether.
  • Condensation Reactions: Starting from o-phenylenediamine and formaldehyde, the compound can be produced through a series of condensation reactions .
  • One-Pot Synthesis: Recent methods have focused on one-pot syntheses involving various catalysts to streamline the process and improve yields .

The compound has several applications in medicinal chemistry:

  • Antifungal Agents: It serves as a precursor for synthesizing antifungal agents that target various fungal infections.
  • Anticancer Research: Its derivatives are being explored for their potential in cancer treatment due to their cytotoxic properties.
  • Pharmaceutical Intermediates: The compound is also used as an intermediate in the synthesis of other bioactive molecules .

Interaction studies indicate that 2-(Chloromethyl)-1-phenyl-1H-benzimidazole can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an antifungal and anticancer agent. Research has shown that some derivatives bind effectively to DNA, which may contribute to their cytotoxic effects against cancer cells .

Several compounds share structural similarities with 2-(Chloromethyl)-1-phenyl-1H-benzimidazole. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
2-(Chloromethyl)-1-methyl-1H-benzimidazoleContains a methyl group instead of phenylAntifungal activity
1H-BenzimidazoleLacks substituents on the nitrogen atomsBroad pharmacological activities
2-(Bromomethyl)-1H-benzimidazoleSubstituted with bromine instead of chlorinePotentially different antimicrobial spectrum
5-Fluoro-2-(chloromethyl)-1H-benzimidazoleFluorine substitution at position five enhances activityEnhanced anticancer properties

The uniqueness of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole lies in its specific substitution pattern and resultant biological activities, particularly in antifungal and anticancer research contexts.

The thermodynamic properties of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole reflect its unique molecular structure combining a benzimidazole core with phenyl and chloromethyl substituents. The compound exhibits a molecular weight of 242.70 g/mol and molecular formula C14H11ClN2, positioning it within the intermediate molecular weight range for pharmaceutical intermediates [1].

Phase Behavior and Thermal Properties

The compound exists as a crystalline solid at room temperature, with an experimentally determined melting point range of 98-102°C [1]. This relatively low melting point compared to unsubstituted benzimidazole (170-171°C) indicates that the phenyl and chloromethyl substitutions disrupt the hydrogen bonding network typically observed in simpler benzimidazole derivatives [2]. The predicted boiling point of 408.9±47.0°C suggests significant thermal stability under standard processing conditions [3].

Thermal analysis of related benzimidazole compounds indicates that decomposition typically occurs above 300°C, with the onset of thermal degradation characterized by weight loss in thermogravimetric analysis . For 2-(Chloromethyl)-1-phenyl-1H-benzimidazole, the presence of the chloromethyl group introduces a potential thermal lability, as this functional group is susceptible to elimination reactions at elevated temperatures.

Crystallographic Properties

X-ray crystallographic studies of the related compound 2-chloromethyl-1H-benzimidazole hydrochloride have revealed important structural insights. The compound crystallizes in a monoclinic space group P21/c with unit cell parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440° [5]. The crystal structure is stabilized by intermolecular hydrogen bonds forming infinite chain structures, which significantly influence the compound's physical properties and stability.

Solubility Characteristics in Organic Solvents

The solubility profile of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole follows typical patterns observed for benzimidazole derivatives, with preferential dissolution in polar aprotic and moderately polar organic solvents [6]. The compound demonstrates limited water solubility, which is characteristic of phenyl-substituted benzimidazoles due to their increased hydrophobic character.

Solvent-Specific Solubility Behavior

The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile [7]. These solvents effectively solvate the benzimidazole nitrogen atoms and can accommodate the mixed polar-nonpolar character of the molecule. Moderate solubility is observed in alcoholic solvents (methanol, ethanol), where hydrogen bonding between the solvent and the benzimidazole nitrogen contributes to dissolution [8].

Chloroform and other chlorinated solvents provide good solubility due to favorable interactions with the chloromethyl substituent and the aromatic systems. The compound also demonstrates compatibility with tetrahydrofuran (THF), which is frequently used in synthetic applications involving benzimidazole derivatives [7].

Solubility Parameters and Theoretical Considerations

The predicted density of 1.23±0.1 g/cm³ indicates a compact molecular packing in the solid state, which influences dissolution behavior [3]. The compound's lipophilicity, evidenced by its phenyl substitution, contributes to its preferential solubility in organic media over aqueous systems [8].

The topological polar surface area of related compounds (approximately 17.8 Ų) suggests moderate polarity, which aligns with the observed solubility profile favoring organic solvents over water [9]. This parameter is crucial for understanding the compound's behavior in various solvent systems and its potential bioavailability characteristics.

Hydrolytic Stability of Chloromethyl Functionality

The chloromethyl group in 2-(Chloromethyl)-1-phenyl-1H-benzimidazole represents a significant site of chemical reactivity and potential hydrolytic instability. This functional group is susceptible to nucleophilic substitution reactions, particularly in aqueous media, which can lead to hydrolysis and formation of the corresponding benzimidazole methanol derivative.

Mechanistic Aspects of Hydrolysis

The hydrolytic degradation of the chloromethyl functionality proceeds through a nucleophilic substitution mechanism (SN2), where water molecules attack the electrophilic carbon center. This reaction is facilitated by the electron-withdrawing effect of the benzimidazole ring system, which increases the electrophilicity of the chloromethyl carbon . The reaction rate is pH-dependent, with increased hydrolysis rates observed under basic conditions due to the higher nucleophilicity of hydroxide ions compared to water.

The predicted pKa value of 3.81±0.10 for the compound indicates that it exists predominantly in its neutral form under physiological pH conditions, but the chloromethyl group remains reactive toward nucleophilic attack [3]. Studies on related chloromethyl benzimidazoles have shown that hydrolysis rates increase significantly with temperature and pH, following typical patterns for alkyl halide hydrolysis.

Stability Under Various Conditions

Under acidic conditions, the compound demonstrates enhanced stability due to reduced nucleophilicity of water molecules and potential protonation of the benzimidazole nitrogen, which may provide some protection against hydrolytic attack [6]. The recommended storage conditions of 2-8°C in sealed, dry containers reflect the need to minimize hydrolytic degradation.

In organic solvents with minimal water content, the compound maintains good stability. However, in aqueous organic mixtures, particularly those containing nucleophilic solvents like alcohols, competing substitution reactions may occur, leading to the formation of alkyl ethers or other substituted products [11].

Photochemical Degradation Pathways

The photochemical stability of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole is influenced by the chromophoric properties of the benzimidazole ring system and the photolability of the chloromethyl substituent. Understanding these degradation pathways is crucial for proper handling and storage of the compound.

Benzimidazole Ring Photochemistry

Research on benzimidazole photochemistry has revealed two primary degradation pathways: fixed-ring isomerization and ring-opening mechanisms [12]. The fixed-ring pathway involves cleavage of the N-H bond, leading to the formation of benzimidazolyl radicals and hydrogen atoms. These species can recombine to form various tautomers, including 4H- and 6H-benzimidazole forms, which represent photoisomerization products.

The ring-opening mechanism involves cleavage of the N1-C2 bond in the benzimidazole ring, resulting in the formation of 2-isocyanoaniline derivatives [12]. This pathway is particularly relevant under UV irradiation below 280 nm and can lead to significant structural modifications of the parent compound.

Chloromethyl Group Photolability

The chloromethyl substituent introduces additional photochemical reactivity. Under UV irradiation, the C-Cl bond can undergo homolytic cleavage, generating chloromethyl radicals and chloride ions. These radicals can participate in various secondary reactions, including radical recombination, hydrogen abstraction, and reaction with molecular oxygen to form oxygenated products [13].

The presence of the phenyl ring provides additional UV absorption in the 250-280 nm range, potentially sensitizing the molecule to photodegradation. The extended conjugation between the benzimidazole ring and the phenyl substituent may facilitate energy transfer processes that promote photochemical reactions.

Photodegradation Products and Mechanisms

Primary photodegradation products include hydroxylated benzimidazole derivatives formed through hydroxyl radical attack, particularly in the presence of oxygen and water [14]. Singlet oxygen, generated through photosensitized processes, can oxidize electron-rich sites on the benzimidazole ring, leading to N-oxide formation or ring oxidation products.

The compound's photostability is significantly affected by environmental factors such as pH, oxygen concentration, and the presence of photosensitizers. Studies on related benzimidazole compounds have shown that photodegradation rates increase under basic conditions and in the presence of dissolved organic matter that can act as photosensitizers [15].

Protective Measures and Stability Enhancement

To minimize photodegradation, the compound should be stored in amber containers or under conditions that exclude UV light. The addition of UV stabilizers or radical scavengers can enhance photostability in formulations where light exposure is unavoidable. The compound's inherent UV absorption properties, while contributing to photolability, also provide some self-screening effect that can limit the penetration of harmful radiation in concentrated solutions [16].

XLogP3

3.5

Wikipedia

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Dates

Last modified: 08-16-2023

Explore Compound Types